molecular formula C13H22ClNO2 B1479117 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one CAS No. 2097994-49-3

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one

Cat. No.: B1479117
CAS No.: 2097994-49-3
M. Wt: 259.77 g/mol
InChI Key: INKCKADTWSARHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired molecule. The choice of reactions depends on the functional groups present in the starting materials and the target molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The type of reactions depends on the functional groups present in the molecule. For example, a compound with a hydroxyl group (-OH) might undergo reactions typical for alcohols .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc. These properties can be determined through various experimental techniques .

Scientific Research Applications

Organic Synthesis and Reactivity

The study by Nikiforova et al. (2021) demonstrates the reaction of arylmethylideneamino)phenols with Reformatsky reagents, leading to the formation of azaspiro[nonan-1-ones. This process involves organozinc reagent addition across the C=N double bond, followed by intramolecular cyclization, showcasing the compound's utility in constructing complex organic structures Nikiforova et al., 2021.

Antiviral Applications

Apaydın et al. (2019) explored the synthesis of 1-thia-4-azaspiro[decane-3-one derivatives with amide groups and different substitutions, revealing their potential against human coronavirus and influenza virus. Notably, certain compounds exhibited significant inhibitory effects on coronavirus replication, indicating the scaffold's relevance for antiviral drug development Apaydın et al., 2019.

Bioactive Compound Synthesis

Belikov et al. (2013) investigated the hydrolysis and acylation of imino groups in azaspiro[nona-3,6,8-triene derivatives, contributing to the synthesis of compounds with potential biological activity. This research highlights the compound's versatility in generating bioactive molecules through selective reactions Belikov et al., 2013.

Mechanism of Action

The mechanism of action is usually studied for bioactive compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

The safety and hazards associated with a compound are usually determined through toxicological studies. This information is crucial for handling and storage of the compound .

Future Directions

Future directions could involve finding new synthetic routes, discovering new reactions, improving the compound’s properties, or finding new applications for the compound .

Properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-2-11(14)12(17)15-7-10(8-16)13(9-15)5-3-4-6-13/h10-11,16H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKCKADTWSARHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C2(C1)CCCC2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one
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2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one
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2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one

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